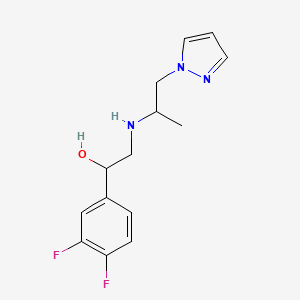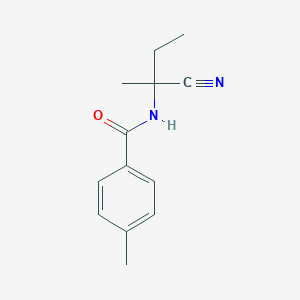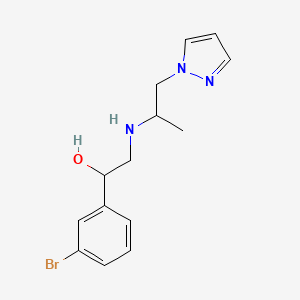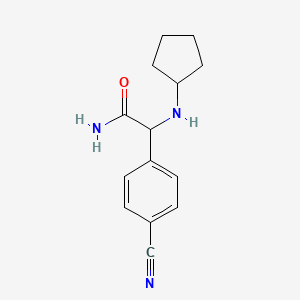
1-(3,4-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol, also known as DFE, is a chemical compound that has been widely studied due to its potential applications in various fields of science. This compound has been synthesized using different methods and has been tested for its biochemical and physiological effects.
作用機序
1-(3,4-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has been shown to inhibit the activity of certain enzymes and proteins, such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS). COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. NOS is an enzyme that is involved in the production of nitric oxide, which is involved in the regulation of blood pressure. By inhibiting the activity of these enzymes, 1-(3,4-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has been shown to have anti-inflammatory and antihypertensive effects.
Biochemical and Physiological Effects:
1-(3,4-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has been shown to have various biochemical and physiological effects, including anti-inflammatory, antihypertensive, and antioxidant effects. 1-(3,4-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. 1-(3,4-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has also been shown to lower blood pressure by inhibiting the activity of NOS. Additionally, 1-(3,4-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has been shown to have antioxidant effects by scavenging free radicals and reducing oxidative stress.
実験室実験の利点と制限
1-(3,4-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has several advantages for lab experiments, including its high purity and stability. 1-(3,4-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol is also readily available and can be synthesized using relatively simple methods. However, 1-(3,4-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of 1-(3,4-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol, including its potential as a drug candidate for the treatment of various diseases, such as cancer and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of 1-(3,4-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol and its effects on different enzymes and proteins. Further studies are also needed to determine the optimal dosage and administration of 1-(3,4-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol for its potential use as a drug candidate.
合成法
1-(3,4-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol can be synthesized using different methods, including the reaction between 3,4-Difluoroaniline and 2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol in the presence of a catalyst. The reaction proceeds by adding 3,4-Difluoroaniline and 2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol in a solvent, such as ethanol, and then adding a catalyst, such as triethylamine. The mixture is then heated under reflux for several hours until the reaction is complete. The resulting product is then purified using column chromatography to obtain pure 1-(3,4-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol.
科学的研究の応用
1-(3,4-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has been studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 1-(3,4-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has been tested for its potential as a drug candidate for the treatment of various diseases, such as cancer and inflammation. In biochemistry, 1-(3,4-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has been used as a tool to study the mechanism of action of certain enzymes and proteins. In pharmacology, 1-(3,4-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has been tested for its potential as a drug candidate for the treatment of cardiovascular diseases and hypertension.
特性
IUPAC Name |
1-(3,4-difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2N3O/c1-10(9-19-6-2-5-18-19)17-8-14(20)11-3-4-12(15)13(16)7-11/h2-7,10,14,17,20H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXHMMQWIGASBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)NCC(C2=CC(=C(C=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Dimethyl-6-[(1-pyrazol-1-ylpropan-2-ylamino)methyl]pyrimidine-2,4-dione](/img/structure/B7571731.png)


![N-[3-[1-[(4-methoxyphenyl)methylamino]ethyl]phenyl]acetamide](/img/structure/B7571739.png)
![2-[2-[4-(2-Methylpropyl)piperazin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B7571744.png)

![5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid](/img/structure/B7571753.png)

![6-[1-[(4-methoxyphenyl)methylamino]ethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7571762.png)
![1-[(3-Bromophenyl)methyl]-4-methoxypiperidine](/img/structure/B7571769.png)

![(1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile hydrochloride](/img/structure/B7571793.png)

